molecular formula C8H10N2O4 B15093160 (4-Amino-2-methoxy-5-nitrophenyl)methanol

(4-Amino-2-methoxy-5-nitrophenyl)methanol

Cat. No.: B15093160
M. Wt: 198.18 g/mol
InChI Key: HPMCJTCEHOQEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-2-methoxy-5-nitrophenyl)methanol is an organic compound with the molecular formula C8H10N2O4 It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-methoxy-5-nitrophenyl)methanol typically involves multiple steps. One common method starts with the nitration of 2-methoxyaniline to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride or iron in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-methoxy-5-nitrophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Amino-2-methoxy-5-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4-Amino-2-methoxy-5-nitrophenyl)methanol is primarily related to its functional groups. The amino group can interact with biological molecules through hydrogen bonding and nucleophilic attack. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-2-methoxy-5-nitrophenyl)methanol is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

(4-amino-2-methoxy-5-nitrophenyl)methanol

InChI

InChI=1S/C8H10N2O4/c1-14-8-3-6(9)7(10(12)13)2-5(8)4-11/h2-3,11H,4,9H2,1H3

InChI Key

HPMCJTCEHOQEAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CO)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.